molecular formula C25H30N2O5S2 B3012530 ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 686743-80-6

ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No. B3012530
CAS RN: 686743-80-6
M. Wt: 502.64
InChI Key: CZASLBCMVLMWQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the conditions required for the reaction, and the yield of the product .


Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, the conditions required for these reactions, and the products formed .


Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Anti-Inflammatory and Analgesic Research

The indole moiety of the compound is structurally similar to tryptamine, which is known to be involved in the synthesis of serotonin, a key neurotransmitter in pain perception . Additionally, the sulfonyl group suggests potential COX inhibition, which is a common mechanism for anti-inflammatory drugs like naproxen . This compound could be studied for its effectiveness in reducing inflammation and pain.

Antiviral Activity

Compounds with sulfonyl groups have been investigated for their potential to treat influenza A (H3N2) infection, with some showing a reduction in mortality . The compound’s structure could be explored for its efficacy against various viral infections, including SARS-CoV-2, given the ongoing research into similar molecules .

Neuromodulation Studies

Indole derivatives are significant in the central nervous system, regulating processes such as sleep, cognition, and behavior . This compound could be used in research to understand the modulation of these processes or to develop new neuromodulatory drugs.

Anticancer Research

Indole derivatives are prevalent in compounds used for treating cancer cells . The compound’s unique structure could be synthesized and tested for its antiproliferative properties against various cancer cell lines.

Anti-HIV Research

Indolyl derivatives have been reported for their potential as anti-HIV agents . The compound could be part of studies aiming to develop new treatments for HIV, focusing on its interaction with the virus’s replication mechanisms.

Synthesis of Novel NSAIDs

Given the structural similarity to known NSAIDs, this compound could be synthesized and tested as a novel nonsteroidal anti-inflammatory drug, potentially with improved efficacy or reduced side effects .

Enzyme Inhibition Studies

The compound could be investigated for its ability to inhibit enzymes like indoleamine 2,3-dioxygenase (IDO), which is involved in the immune response and is a target for cancer immunotherapy .

Research on Metabolic Disorders

The compound’s potential effect on lipid metabolism could be explored, considering the role of similar molecules as antihypertriglyceridemic agents .

properties

IUPAC Name

ethyl 2-[2-(1-ethylindol-3-yl)sulfonylpropanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5S2/c1-4-27-15-21(17-11-9-10-13-19(17)27)34(30,31)16(3)23(28)26-24-22(25(29)32-5-2)18-12-7-6-8-14-20(18)33-24/h9-11,13,15-16H,4-8,12,14H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZASLBCMVLMWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)S(=O)(=O)C(C)C(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

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